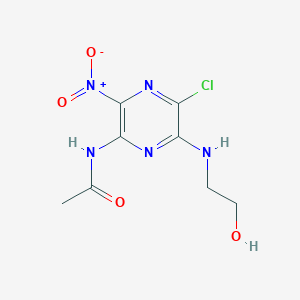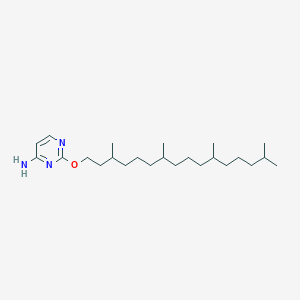
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a long-chain alcohol. The reaction conditions often require the use of a strong base to deprotonate the alcohol, allowing it to act as a nucleophile and attack the pyrimidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrimidine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A similar compound with a long alkyl chain and a hydroxyl group, used in the synthesis of vitamins E and K1.
3,7,11,15-Tetramethyl-2-hexadecene: Another related compound with a similar alkyl chain structure.
Uniqueness
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is unique due to the presence of both a pyrimidine ring and a long alkyl chain. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.
Propiedades
Número CAS |
189140-08-7 |
|---|---|
Fórmula molecular |
C24H45N3O |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-(3,7,11,15-tetramethylhexadecoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C24H45N3O/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)16-18-28-24-26-17-15-23(25)27-24/h15,17,19-22H,6-14,16,18H2,1-5H3,(H2,25,26,27) |
Clave InChI |
PGXMNGAIBGUBGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC1=NC=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


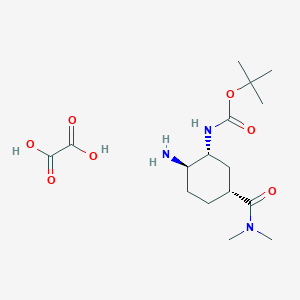
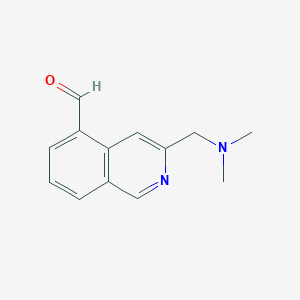
![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)

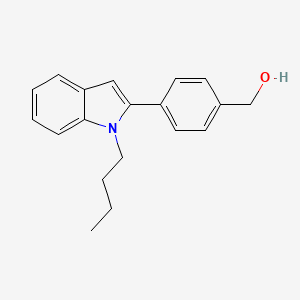

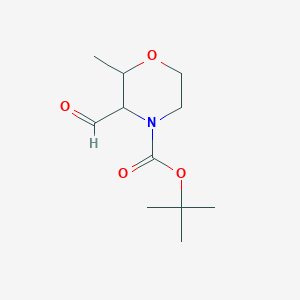
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

